N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes an indolinyl group, a cyclopentylamino sulfonyl group, and a methylphenoxy ethanone moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indolinyl core. This is followed by the introduction of the cyclopentylamino sulfonyl group and the methylphenoxy ethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indolinyl, cyclopentylamino sulfonyl, or methylphenoxy ethanone groups.
Scientific Research Applications
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one: This compound has a thienyl group instead of a methylphenoxy group, which may result in different chemical and biological properties.
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-chlorophenoxy)ethan-1-one: The presence of a chlorophenoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUXRPLPRLQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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